8-Bromo-6-methylquinoline hydrochloride

Description

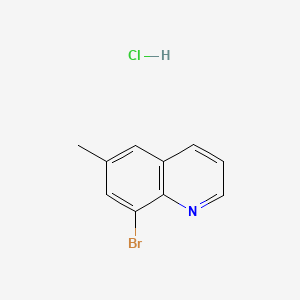

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-bromo-6-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c1-7-5-8-3-2-4-12-10(8)9(11)6-7;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBMEDNZAUEGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682460 | |

| Record name | 8-Bromo-6-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-68-5 | |

| Record name | Quinoline, 8-bromo-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-6-methylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-6-methylquinoline hydrochloride is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. As a functionalized quinoline derivative, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of targeted protein degraders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Chemical Properties

This compound is the salt form of the parent compound, 8-bromo-6-methylquinoline. The addition of hydrochloric acid increases its polarity and potential for aqueous solubility.

Physicochemical Data

The key physicochemical properties of 8-bromo-6-methylquinoline and its hydrochloride salt are summarized in the table below. Data for the hydrochloride salt is limited in publicly available literature, and thus some properties of the parent compound are provided for reference.

| Property | This compound | 8-Bromo-6-methylquinoline |

| CAS Number | 1255574-68-5[1] | 84839-95-2[2][3] |

| Molecular Formula | C₁₀H₉BrClN[1] | C₁₀H₈BrN[3] |

| Molecular Weight | 258.5 g/mol [1] | 222.08 g/mol [3] |

| Melting Point | Data not available | 51 °C[2] |

| Boiling Point | Data not available | 125 °C (at 0.2 Torr)[2] |

| Solubility | Data not available | Data not available |

| Appearance | Data not available | Data not available |

| Storage | Room temperature[1] | 2-8°C[2] |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system and the methyl group protons. The protonation of the quinoline nitrogen would lead to a downfield shift of the adjacent aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for each of the ten carbon atoms in the molecule, with the chemical shifts being influenced by the bromine and methyl substituents, as well as the protonated nitrogen atom.

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and C-Br stretching. The presence of the hydrochloride salt may introduce broad N-H stretching bands.

MS (Mass Spectrometry): The mass spectrum of the parent compound, 8-bromo-6-methylquinoline, would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a viable synthetic route can be proposed based on established methodologies for quinoline synthesis, such as the Skraup synthesis.[5]

Proposed Synthesis of 8-Bromo-6-methylquinoline

The synthesis of 8-bromo-6-methylquinoline can be achieved from the precursor 2-bromo-4-methylaniline.

Step 1: Skraup Synthesis of 8-Bromo-6-methylquinoline

This reaction involves the cyclization of an aniline with glycerol in the presence of an acid and an oxidizing agent to form the quinoline ring.

-

Materials: 2-bromo-4-methylaniline, glycerol, sulfuric acid, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of 2-bromo-4-methylaniline, glycerol, and the oxidizing agent in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture cautiously. The reaction is typically exothermic.

-

Once the initial reaction subsides, continue heating the mixture under reflux for several hours to ensure complete cyclization.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 8-bromo-6-methylquinoline can be purified by steam distillation or column chromatography.

-

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

-

Materials: 8-bromo-6-methylquinoline, a suitable organic solvent (e.g., diethyl ether or isopropanol), and concentrated hydrochloric acid or a solution of HCl in an organic solvent.

-

Procedure:

-

Dissolve the purified 8-bromo-6-methylquinoline in the chosen organic solvent.

-

Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Role in Targeted Protein Degradation (PROTACs)

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.[6]

The 8-bromo-6-methylquinoline moiety can be incorporated into the linker or as part of the ligand for the POI. The bromine atom provides a convenient handle for further chemical modification, allowing for the attachment of the linker or other functional groups through cross-coupling reactions.

Logical Workflow of PROTAC Action

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the potential role of a quinoline-based component.

Caption: General mechanism of PROTAC-induced protein degradation.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation. While comprehensive data on its physical and spectral properties are still emerging in the public domain, its structural features and classification as a protein degrader building block underscore its importance for researchers in medicinal chemistry. The synthetic pathways and conceptual framework provided in this guide offer a solid foundation for its application in the design and synthesis of next-generation pharmaceuticals. Further research is warranted to fully characterize this compound and explore its full range of biological activities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 8-Bromo-6-methylquinoline CAS#: 84839-95-2 [amp.chemicalbook.com]

- 3. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-6-methylquinoline Hydrochloride: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 8-Bromo-6-methylquinoline hydrochloride. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug discovery, and molecular research by presenting detailed experimental protocols, structured data, and logical workflows.

Molecular Structure and Physicochemical Properties

This compound is a halogenated quinoline derivative. The presence of the bromine atom and the methyl group on the quinoline core, along with its formulation as a hydrochloride salt, significantly influences its chemical reactivity, solubility, and potential biological activity.

Chemical Structure

The core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this derivative, a bromine atom is substituted at the 8-position and a methyl group at the 6-position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyridine ring.

Physicochemical Data

A summary of the key physicochemical properties of 8-Bromo-6-methylquinoline and its hydrochloride salt is presented in Table 1. It is important to note that while data for the parent compound, 8-Bromo-6-methylquinoline, is available, specific experimental data for the hydrochloride salt is limited.

Table 1: Physicochemical Properties of 8-Bromo-6-methylquinoline and its Hydrochloride Salt

| Property | 8-Bromo-6-methylquinoline | This compound |

| IUPAC Name | 8-bromo-6-methylquinoline[1] | 8-bromo-6-methylquinolin-1-ium chloride |

| CAS Number | 84839-95-2[1] | 1255574-68-5 |

| Molecular Formula | C₁₀H₈BrN[1] | C₁₀H₉BrClN |

| Molecular Weight | 222.08 g/mol [1] | 258.54 g/mol |

| Appearance | Not explicitly stated | Solid (predicted) |

| Melting Point | Not available | Not available |

| Solubility | Poorly soluble in water (predicted) | More soluble in water than the free base (predicted) |

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the synthesis of the key intermediate, 8-Bromo-6-methylquinoline, via the Skraup reaction, followed by its conversion to the hydrochloride salt.

Synthesis of 8-Bromo-6-methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and effective method for the preparation of quinolines.[2][3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][4] For the synthesis of 8-Bromo-6-methylquinoline, the starting aromatic amine is 2-Bromo-4-methylaniline.

Experimental Protocol: Skraup Synthesis of 8-Bromo-6-methylquinoline

This protocol is adapted from established methodologies for the Skraup synthesis of substituted quinolines.[2][4][5]

-

Materials:

-

2-Bromo-4-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)[6]

-

Ferrous sulfate (optional, as a moderator)[4]

-

Sodium hydroxide solution (for neutralization)

-

Appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 2-Bromo-4-methylaniline and glycerol while cooling the flask in an ice bath.

-

If the reaction is anticipated to be vigorous, add ferrous sulfate as a moderator.[4]

-

Slowly and carefully add the oxidizing agent to the reaction mixture.

-

Gently heat the mixture under reflux. The reaction is exothermic and may require careful temperature control.

-

After the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water and neutralize with a sodium hydroxide solution until the pH is alkaline.

-

Extract the aqueous mixture with an appropriate organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 8-Bromo-6-methylquinoline.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 8-Bromo-6-methylquinoline.

-

Formation of this compound

The hydrochloride salt of 8-Bromo-6-methylquinoline can be prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Preparation of this compound

-

Materials:

-

Purified 8-Bromo-6-methylquinoline

-

Anhydrous diethyl ether (or another suitable anhydrous solvent)

-

Hydrochloric acid solution in a suitable solvent (e.g., HCl in diethyl ether or isopropanol)

-

-

Procedure:

-

Dissolve the purified 8-Bromo-6-methylquinoline in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether to the 8-Bromo-6-methylquinoline solution.

-

A precipitate of this compound should form.

-

Collect the precipitate by filtration and wash it with a small amount of cold, anhydrous diethyl ether.

-

Dry the resulting solid under vacuum to obtain pure this compound.

-

Synthesis Workflow Diagram

Spectroscopic Characterization

Due to the lack of specific experimental spectroscopic data for this compound in the available literature, this section provides predicted spectral characteristics based on the known data of closely related compounds, such as 8-bromo-6-methylquinolin-2(1H)-one and other substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Spectrum Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | 9.0 - 9.2 | d | H-2 |

| 7.8 - 8.0 | d | H-4 | |

| 7.6 - 7.8 | s | H-5 | |

| 7.4 - 7.6 | s | H-7 | |

| 7.2 - 7.4 | dd | H-3 | |

| 2.4 - 2.6 | s | -CH₃ | |

| ¹³C NMR | ~150 | - | C-2 |

| ~148 | - | C-8a | |

| ~138 | - | C-4 | |

| ~135 | - | C-6 | |

| ~130 | - | C-5 | |

| ~128 | - | C-7 | |

| ~125 | - | C-4a | |

| ~122 | - | C-3 | |

| ~118 | - | C-8 | |

| ~21 | - | -CH₃ |

Note: Predicted values are based on general chemical shift ranges for quinoline derivatives and the influence of substituents. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will likely be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~2700 - 2400 | Broad, Strong | N⁺-H stretch (from hydrochloride) |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium-Strong | Aromatic ring vibrations |

| ~880 - 800 | Strong | C-H out-of-plane bending |

| ~750 - 650 | Strong | C-Br stretch |

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Interpretation |

| ESI+ | 222.99 / 224.99 | [M+H]⁺ of the free base, showing the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) |

| 258.97 / 260.97 | [M]⁺ of the hydrochloride salt (less likely to be observed intact) |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[7][8][9][10][11]

Potential Areas of Biological Investigation:

-

Anticancer Activity: Substituted quinolines have been investigated as potential anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[7][8][12] The mechanism of action can vary, but some quinolines have been shown to inhibit enzymes crucial for cancer cell proliferation, such as topoisomerases.[7]

-

Antimicrobial Activity: The quinoline core is found in several antibacterial and antifungal drugs. Bromo-substituted quinolines, in particular, have demonstrated antimicrobial properties.[10][13]

-

Enzyme Inhibition: Quinolines have been identified as inhibitors of various enzymes, including proteasomes and DNA methyltransferases.[14][15]

Logical Workflow for Preliminary Biological Evaluation

Conclusion

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and predicted characterization data for this compound. While specific experimental data for this compound is limited in the current literature, the information presented, based on established chemical principles and data from closely related analogues, offers a solid foundation for researchers and scientists. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this compound, which holds potential for applications in medicinal chemistry and drug discovery.

References

- 1. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Bromo-6-methylquinoline hydrochloride CAS number 1255574-68-5

An In-depth Technical Guide to 8-Bromo-6-methylquinoline Hydrochloride (CAS: 1255574-68-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document summarizes the currently available technical information for this compound. It is important to note that publicly accessible, in-depth experimental data and biological studies specifically for this compound are limited. Much of the detailed procedural information is derived from the synthesis of structurally related compounds, particularly its precursor, 8-bromo-6-methylquinoline, and the more extensively studied 8-bromo-6-methylquinolin-2(1H)-one. This guide aims to provide a foundational resource and a starting point for further research and development.

Chemical Identity and Properties

This compound is a heterocyclic organic compound.[1][2] It belongs to the quinoline family, which are known for their broad range of biological activities and are core structures in many pharmaceutical agents.[3][4] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1255574-68-5 | [1][2] |

| Molecular Formula | C₁₀H₉BrClN | [1] |

| Molecular Weight | 258.5 g/mol | [1] |

| Purity | ≥96% | [1][2] |

| Appearance | Likely a solid | |

| Storage | Room temperature | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Table 2: Properties of the Free Base (8-Bromo-6-methylquinoline)

| Property | Value | Source(s) |

| CAS Number | 84839-95-2 | [5] |

| Molecular Formula | C₁₀H₈BrN | [5] |

| Molecular Weight | 222.08 g/mol | [5] |

| IUPAC Name | 8-bromo-6-methylquinoline | [5] |

Synthesis and Experimental Protocols

Synthesis of 8-Bromo-6-methylquinoline (Free Base)

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[6] This process typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 8-Bromo-6-methylquinoline [6]

-

Materials:

-

2-Bromo-4-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

-

-

Procedure:

-

A mixture of 2-bromo-4-methylaniline, glycerol, and concentrated sulfuric acid is carefully heated.

-

An oxidizing agent is added portion-wise to control the exothermic reaction.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 8-bromo-6-methylquinoline is then purified, typically by steam distillation or recrystallization.

-

Conversion to this compound

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Materials:

-

Purified 8-bromo-6-methylquinoline

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

-

Hydrochloric acid solution (e.g., concentrated HCl or HCl gas in an anhydrous solvent)

-

-

Procedure:

-

The purified 8-bromo-6-methylquinoline is dissolved in a suitable anhydrous solvent.

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of hydrochloric acid is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum.

-

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is not available, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry.[3][4] Derivatives of quinoline have demonstrated a wide range of pharmacological activities, including:

The presence of a bromine atom at the 8-position and a methyl group at the 6-position can significantly influence the compound's electronic and steric properties, potentially modulating its biological activity and target interactions.[3] As a "Protein Degrader Building Block," this compound is likely intended for use in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are a novel therapeutic modality in drug discovery.

Caption: Logical workflow for the use in PROTAC development.

Characterization and Quality Control

For a compound intended for research and drug development, rigorous characterization and quality control are essential. The following analytical techniques would be employed to confirm the identity and purity of synthesized this compound.

Table 3: Recommended Analytical Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Characteristic shifts for the quinoline ring protons and carbons, the methyl group, and changes upon protonation. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the free base (C₁₀H₈BrN⁺) and potentially the protonated molecule. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for aromatic C-H, C=C, and C=N stretching, and N-H stretching from the hydrochloride. |

| Elemental Analysis | Determination of elemental composition | Percentage of C, H, Br, Cl, and N should match the theoretical values for the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound (e.g., ≥96%). |

Future Research Directions

The limited data on this compound highlights a clear need for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Publication of a detailed and optimized synthesis protocol and comprehensive characterization data.

-

Biological Screening: In vitro and in vivo screening to determine its anticancer, antimicrobial, and other potential therapeutic activities.

-

Mechanism of Action Studies: Elucidation of the specific biological targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and selectivity.

-

Application in PROTAC Development: Exploration of its utility as a building block for targeted protein degraders.

This technical guide provides a starting point for researchers interested in this compound. While the current body of knowledge is sparse, the compound's structural features and its classification as a protein degrader building block suggest it could be a valuable tool in the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Bromo-6-methylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-Bromo-6-methylquinoline hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this document also includes detailed information on its free base, 8-Bromo-6-methylquinoline, as a crucial precursor and reference compound. The guide is intended to support research and development activities by providing structured data, detailed experimental protocols, and workflow visualizations.

Core Physicochemical Data

The fundamental physical and chemical properties of this compound and its corresponding free base are summarized below. These tables provide a comparative overview of the key characteristics of both forms of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1255574-68-5[1] |

| Molecular Formula | C₁₀H₉BrClN[1] |

| Molecular Weight | 258.5 g/mol [1] |

| Purity | ≥96%[1] |

| Storage Conditions | Room temperature[1] |

Table 2: Physical and Chemical Properties of 8-Bromo-6-methylquinoline (Free Base)

| Property | Value |

| CAS Number | 84839-95-2[2] |

| Molecular Formula | C₁₀H₈BrN[2] |

| Molecular Weight | 222.08 g/mol [2] |

| Melting Point | 51 °C[3] |

| Boiling Point | 125 °C (at 0.2 Torr)[3] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 2.56 ± 0.20[3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 8-Bromo-6-methylquinoline and its subsequent conversion to the hydrochloride salt are provided below. These protocols are based on established chemical principles and analogous transformations.

Synthesis of 8-Bromo-6-methylquinoline (Free Base)

A common and effective method for the synthesis of the quinoline core is the Skraup synthesis. This involves the reaction of a substituted aniline with glycerol in the presence of an acid and an oxidizing agent.

Materials:

-

2-Bromo-4-methylaniline

-

Glycerol

-

Sulfuric acid (concentrated)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask containing 2-Bromo-4-methylaniline and glycerol.

-

Slowly and cautiously add the oxidizing agent to the mixture.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 8-Bromo-6-methylquinoline.

-

The crude product can be purified by column chromatography on silica gel.

Conversion to this compound

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Materials:

-

8-Bromo-6-methylquinoline (purified)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the purified 8-Bromo-6-methylquinoline in a minimal amount of a suitable solvent, such as anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether) to the dissolved free base with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Characterization Methods

The following are general protocols for the characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Expected signals would include aromatic protons on the quinoline core and a singlet for the methyl group. Upon protonation to the hydrochloride salt, a downfield shift of the aromatic protons, particularly those closer to the nitrogen atom, is expected.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Expected signals would include carbons of the quinoline ring system and the methyl carbon.

Mass Spectrometry (MS):

-

Mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron impact (EI). The molecular ion peak [M]⁺ for the free base and [M+H]⁺ for the protonated molecule would confirm the molecular weight.

Infrared (IR) Spectroscopy:

-

Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic peaks for the aromatic C-H and C=C stretching vibrations are expected.

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Spectral Characteristics of 8-Bromo-6-methylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 8-Bromo-6-methylquinoline hydrochloride. Due to the limited availability of public spectral data for the hydrochloride salt, this guide presents data for the free base, 8-Bromo-6-methylquinoline, and provides a comparative analysis with related compounds to infer the spectral characteristics of the hydrochloride form. This document also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, essential for the characterization of this compound.

I. Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 1255574-68-5

-

Molecular Formula: C₁₀H₉BrClN

-

Molecular Weight: 258.5 g/mol

-

Free Base: 8-Bromo-6-methylquinoline

-

CAS Number: 84839-95-2

-

Molecular Formula: C₁₀H₈BrN[1]

-

Molecular Weight: 222.08 g/mol [1]

II. Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for 8-Bromo-6-methylquinoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | ~4.5, ~1.5 |

| H-3 | 7.4 - 7.6 | dd | ~8.5, ~4.5 |

| H-4 | 8.2 - 8.4 | d | ~8.5 |

| H-5 | 7.8 - 8.0 | s | - |

| H-7 | 7.6 - 7.8 | s | - |

| -CH₃ | 2.5 - 2.7 | s | - |

Note: These are predicted values based on known spectral data of quinoline and its derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 8-Bromo-6-methylquinoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~130 |

| C-6 | ~138 |

| C-7 | ~133 |

| C-8 | ~120 |

| C-8a | ~128 |

| -CH₃ | ~18 |

Note: These are predicted values. The presence of the bromine atom at C-8 will influence the chemical shift of C-8 and adjacent carbons.

Table 3: Mass Spectrometry Data for 8-Bromo-6-methylquinoline

| Ion | m/z (relative abundance) |

| [M]⁺ | 221/223 (base peaks, ~1:1 ratio) |

| [M-Br]⁺ | 142 |

| [M-HCN]⁺ | 194/196 |

Note: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in approximately a 1:1 natural abundance), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

Table 4: Infrared (IR) Spectral Data for 8-Bromo-6-methylquinoline

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3050 - 3100 | C-H stretching (aromatic) |

| 2920 - 2980 | C-H stretching (methyl) |

| 1600, 1570, 1500 | C=C and C=N stretching (quinoline ring) |

| ~880 | C-H out-of-plane bending (isolated aromatic H) |

| ~820 | C-H out-of-plane bending (adjacent aromatic H's) |

| 550 - 650 | C-Br stretching |

Note: For the hydrochloride salt, a broad absorption is expected in the 2400-2800 cm⁻¹ region due to the N⁺-H stretching vibration.

III. Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Given the hydrochloride salt, deuterated chloroform (CDCl₃) may not be a suitable solvent due to poor solubility.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard one-pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be approximately 1 mg/mL.

-

Further dilute the sample to a final concentration of 1-10 µg/mL in the same solvent or a mixture of solvents compatible with the ionization source.

-

For electrospray ionization (ESI), the addition of a small amount of formic acid may be beneficial.

-

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition (ATR-FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

IV. Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-6-methylquinoline Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromo-6-methylquinoline, a crucial precursor in the development of novel pharmaceutical compounds. This document outlines a well-established synthetic pathway, including detailed experimental protocols, quantitative data, and characterization methods. The information presented herein is intended to equip researchers and professionals in drug development with the necessary knowledge to produce this valuable chemical intermediate.

Synthetic Pathway Overview

The synthesis of 8-bromo-6-methylquinoline is most effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2-bromo-4-methylaniline, from the readily available starting material, p-toluidine. The second stage employs the classical Skraup reaction to construct the quinoline ring system from 2-bromo-4-methylaniline.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 200 |

| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | 26 | - |

| 8-Bromo-6-methylquinoline | C₁₀H₈BrN | 222.08 | 51 | 125 (0.2 Torr)[1] |

Table 2: Summary of Reaction Steps and Expected Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1a | Acetylation | p-Toluidine | Acetic anhydride, Acetic acid | N-(4-methylphenyl)acetamide | High |

| 1b | Bromination | N-(4-methylphenyl)acetamide | Bromine | N-(2-bromo-4-methylphenyl)acetamide | Moderate |

| 1c | Hydrolysis | N-(2-bromo-4-methylphenyl)acetamide | Hydrochloric acid, Sodium hydroxide | 2-Bromo-4-methylaniline | 51-57 |

| 2 | Skraup Synthesis | 2-Bromo-4-methylaniline | Glycerol, Sulfuric acid, Oxidizing agent | 8-Bromo-6-methylquinoline | Variable |

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations.

Stage 1: Synthesis of 2-Bromo-4-methylaniline

This precursor is synthesized from p-toluidine in a three-step process involving acetylation, bromination, and hydrolysis.

3.1.1. Acetylation of p-Toluidine

-

In a round-bottom flask equipped with a reflux condenser, combine p-toluidine, glacial acetic acid, and acetic anhydride.

-

Reflux the mixture for 2.5-3.0 hours.

-

Upon cooling, the N-(4-methylphenyl)acetamide product will crystallize and can be isolated by filtration.

3.1.2. Bromination of N-(4-methylphenyl)acetamide

-

Dissolve the N-(4-methylphenyl)acetamide from the previous step in a suitable solvent such as glacial acetic acid.

-

Cool the solution and add bromine dropwise while maintaining the temperature between 50-55°C.

-

After the addition is complete, pour the reaction mixture into a sodium sulfite solution to precipitate the N-(2-bromo-4-methylphenyl)acetamide.

-

Collect the solid product by filtration and wash with water.

3.1.3. Hydrolysis to 2-Bromo-4-methylaniline

-

Suspend the N-(2-bromo-4-methylphenyl)acetamide in concentrated hydrochloric acid.

-

Reflux the mixture until hydrolysis is complete (typically monitored by TLC).

-

Cool the reaction mixture to allow the hydrochloride salt of the product to precipitate.

-

Isolate the salt by filtration and then neutralize with a sodium hydroxide solution to yield the free base, 2-bromo-4-methylaniline. The product can be further purified by distillation.

Stage 2: Skraup Synthesis of 8-Bromo-6-methylquinoline

The Skraup synthesis is a classic and effective method for the construction of the quinoline ring system.[1] This protocol is adapted from established procedures for the Skraup reaction.

-

In a flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to 2-bromo-4-methylaniline with cooling.

-

Add glycerol to the mixture, followed by a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid). Ferrous sulfate can be added as a moderator for the reaction.

-

Heat the reaction mixture cautiously. The reaction is often exothermic and may become vigorous. Maintain a controlled reflux for several hours until the reaction is complete.

-

After cooling, dilute the reaction mixture with water and neutralize with a strong base, such as sodium hydroxide, to precipitate the crude product.

-

The crude 8-bromo-6-methylquinoline can be purified by steam distillation followed by either recrystallization or column chromatography. A common solvent system for recrystallization of similar bromoquinoline derivatives is a mixture of ethyl acetate and hexane.[2]

Characterization

The identity and purity of the synthesized 8-bromo-6-methylquinoline should be confirmed by standard analytical techniques.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value of 51°C.[1]

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

References

The Enduring Therapeutic Potential of the Quinolinone Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, stands as a "privileged structure" in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1] This enduring interest stems from the scaffold's synthetic tractability and its ability to interact with a diverse array of biological targets. This technical guide provides a comprehensive overview of the significant therapeutic activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided, alongside a thorough exploration of the underlying signaling pathways, visualized using Graphviz diagrams. All quantitative data has been summarized in structured tables to facilitate direct comparison of the biological efficacy of various quinolinone derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, targeting key proteins and signaling pathways that are dysregulated in cancer.[4][5]

One of the most well-established anticancer mechanisms of quinolinone scaffolds is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[2][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[7] Quinolinone-based inhibitors effectively block the downstream RAS-RAF-MAPK and PI3K-AKT signaling cascades, thereby inducing apoptosis and reducing cancer cell proliferation.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various quinolinone derivatives against different human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [2] |

| HCT-116 (Colon Cancer) | 5.34 | [2] | |

| MCF-7 (Breast Cancer) | 5.21 | [2] | |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [2] |

| MDA-MB-231 (Breast Cancer) | Comparable to Cisplatin/Doxorubicin | [2] | |

| A549 (Lung Cancer) | Comparable to Cisplatin/Doxorubicin | [2] | |

| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | [2] |

| Sulfonylated Indeno[1,2-c]quinoline (SIQ3) | EGFR-TK | 0.6 nM | [6] |

| Sulfonylated Indeno[1,2-c]quinoline (SIQ5) | EGFR-TK | 1.2 nM | [6] |

| Quinazolinone-Amino Acid Hybrid G | MCF-7 (Breast Cancer) | 0.164 µM | [8] |

| Quinazolinone-Amino Acid Hybrid E | MDA-MBA-231 (Breast Cancer) | 0.545 µM | [8] |

Signaling Pathway: EGFR Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinolinone derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinolinone derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Potent Class of Antibacterial Agents

Quinolone antibiotics are a well-established class of synthetic antibacterial agents that function by inhibiting bacterial DNA replication.[12][13] They target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][14] By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[1][14]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinolinone derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone-coupled hybrid 5d | S. aureus (Gram-positive) | 0.125 | [11] |

| E. coli (Gram-negative) | 1 | [11] | |

| Quinoline-2-one derivative 6c | MRSA (Methicillin-resistant S. aureus) | 0.75 | [15] |

| VRE (Vancomycin-resistant Enterococci) | 0.75 | [15] | |

| MRSE (Methicillin-resistant S. epidermidis) | 2.50 | [15] | |

| Quinoline derivative 2 | Bacillus cereus | 3.12 | [6] |

| Quinoline derivative 6 | Pseudomonas aeruginosa | 3.12 | [6] |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | [4] |

| M. tuberculosis H37Rv | 10 | [4] |

Mechanism of Action: Inhibition of Bacterial DNA Replication

Experimental Protocol: Zone of Inhibition Assay (Kirby-Bauer Test)

The zone of inhibition assay is a qualitative method used to determine the antimicrobial susceptibility of bacteria to a particular antimicrobial agent.[16][17]

Materials:

-

Mueller-Hinton agar plates

-

Pure culture of the target bacterial strain

-

Sterile swabs

-

Sterile filter paper discs

-

Quinolinone derivative solution of known concentration

-

Incubator

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a pure culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the quinolinone derivative onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disc where no bacterial growth is visible) in millimeters using calipers or a ruler.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. Larger zones correspond to greater susceptibility of the bacteria to the agent.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Quinolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[18][19] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[12][20] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[20]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of quinolinone derivatives in the carrageenan-induced paw edema model, a widely used in vivo assay for acute inflammation.

| Compound/Derivative | Dose | % Inhibition of Paw Edema | Reference |

| 6-Bromo-substituted-quinazolinone | 50 mg/kg | 59.61 | [9] |

| 4-Nitrostyryl-substituted quinazolinone | Not specified | 62.2–80.7 | [9] |

| 4-Hydroxystyryl-substituted quinazolinone | Not specified | 62.2–80.7 | [9] |

| Quinoline-azoimine hybrid 49 | 100 mg/mL (in vitro) | High | [18] |

| Ibuprofen-quinoline hybrid 13a | Not specified | Comparable to ibuprofen | [18] |

Signaling Pathway: NF-κB Inhibition

References

- 1. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. benchchem.com [benchchem.com]

- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. Friedlaender Synthesis [organic-chemistry.org]

- 12. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. benchchem.com [benchchem.com]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 19. 4-Quinolone synthesis [organic-chemistry.org]

- 20. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold as a Nascent Building Block in Targeted Protein Degradation: A Technical Guide Focused on 8-Bromo-6-methylquinoline Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The discovery and development of novel building blocks for constructing proteolysis-targeting chimeras (PROTACs) and molecular glues are critical to expanding the scope of TPD. This technical guide explores the potential of the 8-bromo-6-methylquinoline scaffold, provided as its hydrochloride salt, as a nascent building block for the development of novel protein degraders. While direct application of 8-Bromo-6-methylquinoline hydrochloride in published protein degraders is not yet established, its structural features and synthetic accessibility make it an intriguing starting point for medicinal chemistry campaigns.

This document provides a comprehensive overview of the synthesis, functionalization, and hypothetical application of this scaffold in TPD. It includes detailed, adaptable experimental protocols for the synthesis of derivatives suitable for PROTAC construction and for the biological evaluation of resulting degraders. Furthermore, quantitative data, presented in a comparative format, and visualizations of key pathways and workflows are provided to guide researchers in this exploratory area.

Introduction to the 8-Bromo-6-methylquinoline Scaffold in Protein Degradation

The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] The presence of a bromine atom at the 8-position and a methyl group at the 6-position on the quinoline ring offers distinct advantages for its use as a protein degrader building block.[1] The bromine atom serves as a versatile synthetic handle for introducing linkers through various cross-coupling reactions, a crucial step in PROTAC synthesis.[2] The methyl group can provide beneficial steric and electronic properties that may enhance binding affinity and selectivity for a target protein.[1]

While the direct use of this compound as an E3 ligase ligand has not been reported, its potential lies in its utility as a novel warhead for a target protein of interest (POI). The development of new POI ligands is a key challenge in the TPD field, and scaffolds like 8-bromo-6-methylquinoline offer a foundation for the generation of diverse chemical libraries to screen for novel binders.

Synthesis and Functionalization for PROTAC Development

The synthesis of the 8-bromo-6-methylquinoline core can be achieved through established methodologies such as the Skraup synthesis.[3] The resulting compound can then be functionalized to incorporate a linker, which is essential for its conjugation to an E3 ligase ligand to form a PROTAC.

Synthesis of the 8-Bromo-6-methylquinoline Core

A viable synthetic route to 8-bromo-6-methylquinoline involves a multi-step process starting from 2-bromo-4-methylaniline.[3]

Experimental Protocol: Synthesis of 8-Bromo-6-methylquinoline [3]

-

Step 1: Skraup Synthesis. In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of 2-bromo-4-methylaniline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Heat the reaction mixture under reflux for several hours. The reaction is highly exothermic and should be carefully controlled.

-

After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

-

The crude 8-bromo-6-methylquinoline can be purified by steam distillation or column chromatography.

-

To obtain the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration and dried.

Functionalization for Linker Attachment

The bromine atom at the 8-position is the key site for introducing a linker. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for this purpose.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for Linker Precursor Attachment [2]

-

To a reaction vessel, add 8-bromo-6-methylquinoline (1.0 equiv.), a boronic acid or ester linker precursor (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add a degassed solvent system (e.g., 4:1 v/v dioxane/water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the linker-functionalized quinoline.

Hypothetical Application in PROTAC Design and Evaluation

For the purpose of this guide, we will hypothesize a scenario where a derivative of 8-bromo-6-methylquinoline has been identified as a binder for a hypothetical target protein, "Kinase X." The following sections outline the subsequent steps in developing and evaluating a PROTAC based on this scaffold.

PROTAC Assembly

Once the 8-bromo-6-methylquinoline warhead is functionalized with a linker containing a reactive handle (e.g., a terminal amine or carboxylic acid), it can be conjugated to a known E3 ligase ligand, such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN).[4]

Quantitative Evaluation of PROTAC Efficacy

The efficacy of a novel PROTAC is assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[5][6]

Table 1: Hypothetical Degradation Performance of Kinase X-Targeting PROTACs

| PROTAC Candidate | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |

| Q-PROTAC-01 | VHL | PEG4 | 50 | 90 |

| Q-PROTAC-02 | CRBN | Alkyl C5 | 25 | 95 |

| Q-PROTAC-03 | VHL | Alkyl C8 | 150 | 75 |

This data is illustrative and intended to guide the experimental design.

Experimental Protocol: Western Blot for Protein Degradation [7]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentration for all samples, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein (and a loading control, e.g., GAPDH). Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values using non-linear regression.

Mechanism of Action and Signaling Pathways

PROTACs function by hijacking the ubiquitin-proteasome system (UPS).[8] The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.[9]

Conclusion and Future Directions

The 8-bromo-6-methylquinoline scaffold represents an underexplored area in the field of targeted protein degradation. While its direct application is yet to be demonstrated, its synthetic tractability and the prevalence of the quinoline core in bioactive molecules suggest its potential as a valuable starting point for the development of novel protein degrader building blocks. The protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration of this and other novel scaffolds, ultimately contributing to the expansion of the TPD toolbox and the druggable proteome. Future work should focus on the synthesis and screening of 8-bromo-6-methylquinoline derivatives against a wide range of protein targets to identify novel warheads for PROTAC development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Skraup Synthesis of 8-Bromo-6-methylquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The Skraup synthesis, a classic and powerful method in organic chemistry, provides a direct route to the quinoline ring system.[1][2] This reaction involves the condensation of an aromatic amine with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[3][4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, acid-catalyzed cyclization, and subsequent oxidation to form the aromatic quinoline ring.[4][5] This application note provides a detailed protocol for the synthesis of 8-Bromo-6-methylquinoline, a valuable intermediate for the development of novel pharmaceuticals, using the Skraup reaction. The starting material for this synthesis is 2-Bromo-4-methylaniline.[6]

Proposed Synthetic Pathway

The synthesis of 8-Bromo-6-methylquinoline is achieved via the Skraup reaction, starting from 2-Bromo-4-methylaniline, glycerol, and an oxidizing agent in the presence of concentrated sulfuric acid.

Reaction Scheme: 2-Bromo-4-methylaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 8-Bromo-6-methylquinoline

Experimental Protocol

This protocol is adapted from established methodologies for the Skraup synthesis.[2][6][7]

Materials and Reagents:

-

2-Bromo-4-methylaniline

-

Glycerol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene (or Arsenic Pentoxide as an alternative oxidizing agent)[4][8]

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (as a moderator)[4]

-

Sodium Hydroxide (NaOH) solution

-

Toluene or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Apparatus for steam distillation

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully place 2-Bromo-4-methylaniline (0.1 mol).

-

Addition of Reagents: Add glycerol (0.3 mol) and nitrobenzene (0.12 mol) to the flask. Mix the contents thoroughly. Add ferrous sulfate heptahydrate (5 g) to help moderate the reaction.[4]

-

Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid (0.4 mol) through the dropping funnel. The addition should be controlled to keep the temperature of the mixture from rising too rapidly.

-

Reaction: After the addition of sulfuric acid is complete, remove the ice bath. The reaction is exothermic and may begin to boil on its own.[4] If the reaction becomes too vigorous, it can be moderated by cooling the flask. Once the initial vigorous reaction subsides, gently heat the mixture to reflux for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Neutralization: Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with water and then transfer it to a larger flask suitable for steam distillation.

-

Purification (Steam Distillation): Steam distill the mixture to remove unreacted nitrobenzene and other volatile impurities.[7] Continue the distillation until the distillate is no longer oily.

-

Isolation of Product: Make the residue in the distillation flask strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution while cooling the flask.

-

Extraction: Steam distill the now alkaline mixture. The 8-Bromo-6-methylquinoline will co-distill with the steam. Collect the distillate, which will contain the product as an oil or solid. Extract the distillate with a suitable organic solvent like toluene.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Final Purification: The crude 8-Bromo-6-methylquinoline can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

The following table summarizes the key compounds and expected data for the synthesis.

| Compound Name | Starting Material/Product | Molecular Weight ( g/mol ) | Moles (example) | Expected Yield | Key Physical Properties |

| 2-Bromo-4-methylaniline | Starting Material | 186.06 | 0.1 | N/A | m.p. 43-46 °C |

| 8-Bromo-6-methylquinoline | Product | 222.08 | - | 70-85% | To be determined experimentally. |

Note: The expected yield is an estimate based on typical Skraup synthesis yields.[2][7] Physical properties of the final product should be confirmed by analytical methods such as melting point determination, NMR, and mass spectrometry.

Mandatory Visualization

The logical workflow for the synthesis and purification of 8-Bromo-6-methylquinoline is presented in the following diagram.

Caption: Logical workflow for the synthesis and purification of 8-Bromo-6-methylquinoline.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

Functionalization of the 8-bromo-6-methylquinoline Scaffold: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the 8-bromo-6-methylquinoline scaffold. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the quinoline core in numerous biologically active compounds. The bromine atom at the 8-position serves as a key handle for introducing diverse chemical moieties through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel compounds for drug discovery programs.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. The 6-methylquinoline scaffold, in particular, has been identified in several biologically active molecules. Strategic functionalization of this scaffold allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles of potential drug candidates.

This guide focuses on four key transformations of the 8-bromo-6-methylquinoline scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. These reactions provide access to a broad range of derivatives, including 8-aryl, 8-amino, 8-alkynyl, and 8-cyano-6-methylquinolines, which are valuable for structure-activity relationship (SAR) studies and the development of new chemical entities.

Overview of Functionalization Strategies

The palladium-catalyzed cross-coupling reactions detailed below are powerful tools for the derivatization of the 8-bromo-6-methylquinoline core. Each reaction offers a distinct method for carbon-carbon or carbon-nitrogen bond formation, allowing for the introduction of a wide variety of functional groups.

Figure 1: Overview of key functionalization reactions.

I. Suzuki-Miyaura Coupling